

# Dapoxetine for Premature Ejaculation: A Meta-Analysis of Randomized Controlled Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dapoxetine*

Cat. No.: *B195078*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

**Dapoxetine**, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first oral pharmacological agent specifically developed and approved for the on-demand treatment of premature ejaculation (PE) in adult men. This guide provides a comprehensive meta-analysis of data from randomized controlled trials (RCTs) to objectively evaluate the efficacy and safety of **dapoxetine** in comparison to placebo. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the clinical profile of **dapoxetine**.

## Efficacy of Dapoxetine: Quantitative Analysis

The primary efficacy of **dapoxetine** in treating premature ejaculation is consistently demonstrated across multiple meta-analyses of randomized controlled trials. The key outcome measures include the Intravaginal Ejaculatory Latency Time (IELT), patient-reported outcomes (PROs) such as perceived control over ejaculation and satisfaction with sexual intercourse, and the Clinical Global Impression of Change (CGIC).

## Intravaginal Ejaculatory Latency Time (IELT)

IELT, measured by a stopwatch, is a primary objective endpoint in PE clinical trials. Meta-analyses consistently show that both 30 mg and 60 mg doses of **dapoxetine** lead to a statistically significant increase in IELT compared to placebo.<sup>[1][2][3]</sup> The 60 mg dose generally results in a greater increase in IELT than the 30 mg dose.<sup>[1][2]</sup>

| Outcome Measure                          | Dapoxetine 30 mg vs. Placebo | Dapoxetine 60 mg vs. Placebo | Dapoxetine 60 mg vs. Dapoxetine 30 mg |
|------------------------------------------|------------------------------|------------------------------|---------------------------------------|
| IELT (Mean Difference, minutes)          | 1.38 - 1.67[4]               | 1.62 - 2.18[4]               | 0.46 - 0.47[2][3]                     |
| IELT (Weighted Mean Difference, minutes) | 1.38 (95% CI: 1.01-1.75)[4]  | 1.62 (95% CI: 1.40-1.84)[4]  |                                       |
| IELT (Fold Increase from Baseline)       | ~2.5-fold                    | ~3.0-fold                    |                                       |

Table 1: Summary of Meta-Analyses Findings on Intravaginal Ejaculatory Latency Time (IELT).

## Patient-Reported Outcomes (PROs)

Patient-reported outcomes are crucial for assessing the subjective benefits of treatment.

**Dapoxetine** has shown significant improvements in various PROs.

| Outcome Measure                                                 | Dapoxetine (30 mg & 60 mg) vs. Placebo |
|-----------------------------------------------------------------|----------------------------------------|
| Patient Global Impression of Change (PGIC) (Risk Ratio)         | 1.81 - 2.10[1]                         |
| Perceived Control Over Ejaculation                              | Significantly Improved[5]              |
| Satisfaction with Sexual Intercourse                            | Significantly Improved[2]              |
| Composite PRO Criteria for Clinical Benefit (CCCB) (Odds Ratio) | 2.59 (95% CI: 1.98, 3.39)[3]           |
| Personal Distress Related to Ejaculation (PDRE) (Relative Risk) | 1.26 (95% CI: 1.18-1.35)[4]            |

Table 2: Summary of Meta-Analyses Findings on Patient-Reported Outcomes.

## Safety and Tolerability Profile

The safety of **dapoxetine** has been extensively evaluated in clinical trials. While generally well-tolerated, some adverse events are reported more frequently with **dapoxetine** than with placebo, and their incidence is often dose-dependent.

| Adverse Event      | Dapoxetine 30 mg<br>(Incidence) | Dapoxetine 60 mg<br>(Incidence) | Placebo<br>(Incidence) |
|--------------------|---------------------------------|---------------------------------|------------------------|
| Nausea             | 8.7% - 11.0%                    | 20.1% - 22.2%                   | ~2.2%                  |
| Dizziness          | 3.0% - 5.8%                     | 6.2% - 10.9%                    | ~1.2%                  |
| Headache           | 5.9% - 5.6%                     | 6.8% - 8.8%                     | ~2.6%                  |
| Diarrhea           | 3.9%                            | 6.8%                            | ~1.0%                  |
| Insomnia           | Common                          | Common                          |                        |
| Syncope (Fainting) | 0.06%                           | 0.23%                           | 0.05%                  |

Table 3: Common Adverse Events Associated with **Dapoxetine** from Pooled Analyses.[2][6]

The risk ratio for overall adverse events for **dapoxetine** (both 30 mg and 60 mg) compared to placebo is approximately 2.36 (95% CI 1.76–3.16).[1][7]

## Experimental Protocols

The data presented in this guide are derived from meta-analyses of multiple Phase 3, randomized, double-blind, placebo-controlled trials. While individual study protocols may have slight variations, the general methodology is consistent across the key trials.

## Study Design and Patient Population

- Design: The foundational studies were multicenter, randomized, double-blind, placebo-controlled trials.[8]
- Participants: The studies enrolled adult men ( $\geq 18$  years of age) in stable, monogamous, heterosexual relationships who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for premature ejaculation.[8][9]

A key inclusion criterion was a baseline IELT of  $\leq 2$  minutes in at least 75% of intercourse events.[\[6\]](#)[\[8\]](#)

## Randomization and Blinding

Participants were typically randomized in a 1:1:1 ratio to receive **dapoxetine** 30 mg, **dapoxetine** 60 mg, or a matching placebo. Both participants and investigators were blinded to the treatment allocation to minimize bias.

## Treatment Protocol

**Dapoxetine** was administered on-demand, approximately 1 to 3 hours before anticipated sexual intercourse.[\[8\]](#)[\[9\]](#)

## Outcome Measures

- Primary Endpoint: The primary efficacy outcome was the change from baseline in IELT, as measured by the female partner using a stopwatch.
- Secondary Endpoints: Secondary outcomes included several patient-reported outcome measures, such as the Premature Ejaculation Profile (PEP), which assesses perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation.[\[8\]](#)[\[9\]](#) The Clinical Global Impression of Change (CGIC) in PE was also a key secondary endpoint.[\[8\]](#)

## Statistical Analysis

The meta-analyses pooled data from the individual RCTs. For continuous outcomes like IELT, weighted mean differences (WMD) or mean differences (MD) with 95% confidence intervals (CIs) were calculated. For dichotomous outcomes such as the incidence of adverse events or improvement in PGIC, risk ratios (RR) or odds ratios (OR) with 95% CIs were used.

## Visualizing the Meta-Analysis Process and Dapoxetine's Mechanism

[Click to download full resolution via product page](#)

Caption: Workflow of a typical meta-analysis of randomized controlled trials.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Dapoxetine for premature ejaculation: an updated meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
2. ClinicalTrials.gov [clinicaltrials.gov]
3. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. Efficacy and Safety of “On-Demand” Dapoxetine in Treatment of Patients with Premature Ejaculation: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
6. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
8. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Treatment of premature ejaculation in the Asia-Pacific region: results from a phase III double-blind, parallel-group study of dapoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dapoxetine for Premature Ejaculation: A Meta-Analysis of Randomized Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195078#meta-analysis-of-randomized-controlled-trials-on-dapoxetine-for-premature-ejaculation>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)